REACTION_CXSMILES
|
C[O:2][C:3](=[O:23])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([S:12](=[O:22])(=[O:21])[N:13]([CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[CH3:14])[CH:5]=1.[OH-].[Na+]>O1CCOCC1>[CH:15]1([N:13]([CH3:14])[S:12]([C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=2[O:10][CH3:11])[C:3]([OH:23])=[O:2])(=[O:22])=[O:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1 |f:1.2|
|
Name
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3-(Cyclohexyl-methyl-sulfamoyl)-4-methoxy-benzoic acid methyl ester
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Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)OC)S(N(C)C1CCCCC1)(=O)=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution is stirred at room temperature for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo and ice cold 2 N HCl (25 ml)
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Type
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ADDITION
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Details
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is added
|
Type
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EXTRACTION
|
Details
|
the white solid which forms is extracted into DCM (150 ml)
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N(S(=O)(=O)C=1C=C(C(=O)O)C=CC1OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |